1-(4-Propylphenyl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-propylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-5-10-6-8-11(9-7-10)12(13)4-2/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSYYILHBJMPTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396182 | |
| Record name | 1-(4-propylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56147-30-9 | |
| Record name | 1-(4-propylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Propylphenyl Propan 1 One
Friedel-Crafts Acylation: A Primary Synthetic Route
The Friedel-Crafts acylation, a cornerstone of aromatic chemistry discovered by Charles Friedel and James Mason Crafts in 1877, stands as the most prominent and widely utilized method for synthesizing aryl ketones, including 1-(4-propylphenyl)propan-1-one. sigmaaldrich.com This reaction involves the substitution of a hydrogen atom on an aromatic ring with an acyl group through an electrophilic aromatic substitution mechanism. savemyexams.comiitk.ac.in
Acylation of 4-Propylbenzene with Propanoyl Chloride
The direct synthesis of this compound is efficiently achieved by the Friedel-Crafts acylation of 4-propylbenzene with propanoyl chloride. savemyexams.comlibretexts.org In this reaction, the 4-propylbenzene acts as the nucleophilic aromatic substrate, and the propanoyl chloride serves as the acylating agent. unacademy.com The n-propyl group on the benzene (B151609) ring is an electron-donating group, which activates the ring towards electrophilic attack and directs the incoming acyl group primarily to the para position, resulting in the desired product with high regioselectivity. This method is often preferred over Friedel-Crafts alkylation followed by oxidation because acylation does not suffer from carbocation rearrangements and the resulting ketone is less reactive than the starting material, preventing multiple acylations. unacademy.comquora.commasterorganicchemistry.com
The general reaction is as follows: 4-Propylbenzene + Propanoyl Chloride → this compound + HCl
Influence of Lewis Acid Catalysis and Reaction Parameters
A strong Lewis acid catalyst is essential for the Friedel-Crafts acylation to proceed. iitk.ac.in The most commonly used catalyst is aluminum chloride (AlCl₃). savemyexams.comunacademy.com Its primary role is to react with the propanoyl chloride to generate a highly electrophilic acylium ion, which is resonance-stabilized. sigmaaldrich.commasterorganicchemistry.com This acylium ion is then attacked by the electron-rich 4-propylbenzene ring. sigmaaldrich.com
The reaction's outcome is significantly influenced by several key parameters:
Catalyst Stoichiometry : More than a stoichiometric amount of the Lewis acid catalyst is often required. The ketone product forms a stable complex with the Lewis acid, temporarily deactivating it. unacademy.com A molar ratio of approximately 1.2 equivalents of AlCl₃ to 1 equivalent of the substrate is typical to ensure the reaction goes to completion.
Temperature : Strict temperature control is crucial. The reaction is typically initiated at a low temperature, often between 0–5°C, to suppress the formation of byproducts from polyacylation and other side reactions.
Solvent : The choice of solvent is important. Anhydrous dichloromethane (B109758) or nitrobenzene (B124822) are often used as they can dissolve the reactants and the catalyst complex without reacting with them.
Optimization Strategies for Enhanced Chemical Yield
To maximize the yield and purity of this compound, several optimization strategies are employed. These focus on controlling the reaction conditions to favor the formation of the desired product while minimizing side reactions.
| Parameter | Recommended Condition | Rationale |
| Substrate Purity | High purity 4-propylbenzene and propanoyl chloride | Prevents formation of impurities and side products. |
| Catalyst Loading | 1.2 molar equivalents of AlCl₃ | Ensures complete reaction by compensating for catalyst complexation with the ketone product. |
| Temperature Control | Maintain 0–5°C during addition, then warm to room temperature | Minimizes exothermic reaction hazards and suppresses side reactions like polyacylation. |
| Reaction Time | 4–6 hours | Allows the reaction to proceed to completion for optimal yield. |
| Workup Protocol | Quenching with ice-cold dilute HCl | Decomposes the aluminum chloride-ketone complex and separates the organic product from inorganic salts. |
Alternative Synthetic Routes to this compound
While Friedel-Crafts acylation is a robust method, alternative routes are explored to overcome some of its limitations, such as the use of harsh, moisture-sensitive Lewis acids and the generation of corrosive HCl gas.
Organometallic Reagent Additions to Carboxylic Acid Derivatives
A significant alternative involves the reaction of organometallic reagents with carboxylic acid derivatives. These methods offer a milder approach to ketone synthesis. A common strategy is the addition of an ethyl-based organometallic reagent to a derivative of 4-propylbenzoic acid.
For instance, ethylmagnesium bromide (a Grignard reagent) can react with 4-propylbenzoyl chloride. lookchem.comrsc.org To prevent the common problem of over-addition to form a tertiary alcohol, the reaction is typically performed at low temperatures. A more controlled synthesis uses a Weinreb amide derivative of 4-propylbenzoic acid, which reacts with organolithium or Grignard reagents to form a stable chelated intermediate that collapses to the ketone only upon acidic workup, thus preventing over-addition.
| Carboxylic Acid Derivative | Organometallic Reagent | Key Features |
| 4-Propylbenzoyl Chloride | Lithium diethylcuprate (Gilman Reagent) | Gilman reagents are soft nucleophiles that are highly effective for reacting with acid chlorides to form ketones with minimal side products. masterorganicchemistry.com |
| N-methoxy-N-methyl-4-propylbenzamide (Weinreb Amide) | Ethylmagnesium Bromide or Ethyllithium | Forms a stable tetrahedral intermediate, preventing over-addition and leading to high yields of the ketone after workup. |
| 4-Propylbenzonitrile | Ethylmagnesium Bromide | The Grignard reagent adds to the nitrile to form an imine salt, which is then hydrolyzed to the ketone. |
Catalytic Transformations for Ketone Generation
Modern organic synthesis emphasizes the development of more efficient and environmentally benign catalytic systems. For ketone generation, this includes advancements in Friedel-Crafts-type reactions and other catalytic transformations.
Heterogeneous Catalysis : To simplify catalyst removal and recycling, solid acid catalysts are being developed to replace traditional Lewis acids like AlCl₃. Zeolites, clays, and poly(4-vinylpyridine) supported trifluoromethanesulfonic acid have been explored as reusable and easy-to-handle catalysts for Friedel-Crafts acylation. sigmaaldrich.com
Sugasawa Reaction : This reaction is a regioselective Friedel-Crafts-type acylation that can be an alternative when specific isomer formation is required, although for 4-propylbenzene, the substrate's inherent directing effect is usually sufficient. chemanager-online.com
Oxidation of Secondary Alcohols : 1-(4-Propylphenyl)propan-1-ol can be oxidized to the target ketone using a variety of oxidizing agents, such as chromium-based reagents (e.g., CrO₃) or milder, more selective modern reagents. This secondary alcohol can, in turn, be synthesized by the reaction of 4-propylbenzaldehyde (B1360211) with ethylmagnesium bromide.
Chemical Reactivity and Derivatization Strategies of 1 4 Propylphenyl Propan 1 One
Carbonyl Group Transformations
The carbonyl group is a primary site for reactivity, undergoing nucleophilic additions and reductions that lead to a wide array of functionalized products.
The electrophilic carbon of the carbonyl group in 1-(4-propylphenyl)propan-1-one is susceptible to attack by various nucleophiles. libretexts.org These reactions typically proceed via either base-promoted or acid-catalyzed mechanisms, converting the sp²-hybridized carbonyl carbon to an sp³-hybridized center. libretexts.org
Nucleophilic Addition: A classic example is the addition of cyanide (from a source like HCN or NaCN) to form a cyanohydrin, where a hydroxyl and a cyano group are attached to the same carbon. libretexts.org Other nucleophiles such as water and alcohols can also add to the carbonyl group, forming hydrates and hemiacetals, respectively, although these are often in equilibrium with the starting ketone. libretexts.org
Aldol (B89426) Condensation: As a ketone with α-hydrogens, this compound can undergo aldol condensation reactions. iitk.ac.in In the presence of a base, it can react with itself (a self-condensation) or with another carbonyl compound that lacks α-hydrogens (a crossed or mixed aldol condensation), such as benzaldehyde (B42025). iitk.ac.in The reaction involves the formation of an enolate which then acts as a nucleophile, attacking the carbonyl group of the other molecule to form a β-hydroxy ketone (an aldol adduct). This adduct can often be dehydrated upon heating or under acidic/basic conditions to yield an α,β-unsaturated ketone. magritek.com
The carbonyl group of this compound can be selectively reduced to a secondary alcohol without affecting the aromatic ring or the propyl substituent. This chemoselectivity is a key feature of certain reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes and ketones. doubtnut.com The reaction of propiophenone (B1677668), a close analog, with NaBH₄ yields 1-phenylpropan-1-ol. doubtnut.com Therefore, the reduction of this compound with NaBH₄ is expected to chemoselectively produce 1-(4-propylphenyl)propan-1-ol. This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. doubtnut.com While NaBH₄ is a powerful reagent for this transformation, stronger, less selective reducing agents like lithium aluminum hydride (LiAlH₄) would also accomplish this reduction but are less ideal if other sensitive functional groups were present. doubtnut.com Furthermore, asymmetric reduction of propiophenone using chiral reagents can produce the corresponding alcohol with high enantiomeric enrichment, a technique applicable to this compound for the synthesis of specific stereoisomers. researchgate.netresearchgate.net
Aromatic Ring Functionalization and Modification
The 4-propylphenyl ring in this compound is an activated aromatic system that can undergo electrophilic aromatic substitution (EAS) reactions. youtube.com The outcome of these substitutions is directed by the combined electronic effects of the propyl group and the propanoyl group.
The propyl group is an alkyl group, which is an electron-donating group (EDG) and an ortho, para-director. The propanoyl group (an acyl group) is an electron-withdrawing group (EWG) and a meta-director. vedantu.com Since the two groups are para to each other, their directing effects are cooperative. The propyl group activates the positions ortho to it (positions 3 and 5), while the propanoyl group deactivates the entire ring but directs incoming electrophiles to the positions meta to it (also positions 3 and 5). Therefore, electrophilic substitution is strongly favored at the positions ortho to the propyl group and meta to the propanoyl group.
Nitration: The nitration of aromatic ketones is a typical EAS reaction. vedantu.comminia.edu.eg For the closely related 1-(4-ethylphenyl)propan-1-one, reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) results in the introduction of a nitro group (NO₂) at the position ortho to the ethyl group (position 3), yielding 1-(4-ethyl-3-nitrophenyl)propan-1-one. vedantu.com A similar outcome is expected for this compound.
Friedel-Crafts Reactions: While the propanoyl group deactivates the ring towards further Friedel-Crafts reactions, these can be performed on the precursor, propylbenzene (B89791). libretexts.orgmasterorganicchemistry.com The Friedel-Crafts acylation of propylbenzene with propionyl chloride in the presence of a Lewis acid like AlCl₃ is a primary method for synthesizing this compound itself. masterorganicchemistry.com
Electrophilic Aromatic Substitution on the 4-Propylphenyl Group
The benzene (B151609) ring of this compound is substituted with two groups: a propyl group and a propanoyl group, positioned para to each other. The outcome of electrophilic aromatic substitution (EAS) on this ring is dictated by the electronic effects of these substituents. minia.edu.egmasterorganicchemistry.com
The propyl group (-CH₂CH₂CH₃) is an alkyl group, which acts as an electron-donating group through an inductive effect. It is considered an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. masterorganicchemistry.com The propanoyl group (-C(O)CH₂CH₃), an acyl group, is an electron-withdrawing group due to the electronegativity of the oxygen atom. This makes it a deactivating group and a meta-director. masterorganicchemistry.com
Given that the existing substituents are para to each other, their directing effects converge on the same carbons. The positions ortho to the activating propyl group are also the positions meta to the deactivating propanoyl group. Therefore, electrophiles will preferentially attack the two equivalent positions ortho to the propyl group.
Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Electrophile | Predicted Major Product |
|---|---|---|---|
| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | 1-(2-Bromo-4-propylphenyl)propan-1-one |
| Halogenation (Chlorination) | Cl₂, AlCl₃ | Cl⁺ | 1-(2-Chloro-4-propylphenyl)propan-1-one |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(2-Nitro-4-propylphenyl)propan-1-one |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-Propionyl-5-propylbenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(2-Acyl-4-propylphenyl)propan-1-one |
Side-Chain Modifications of the Propyl Moiety
The propyl group attached to the phenyl ring offers another site for chemical modification, distinct from the aromatic ring itself. The most common transformations occur at the benzylic position—the carbon atom of the propyl group directly attached to the aromatic ring—due to the stability of the resulting benzylic radical or carbocation intermediates.
A key reaction for modifying the propyl side-chain is benzylic bromination. This reaction typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) in a non-polar solvent such as carbon tetrachloride (CCl₄). orientjchem.org The reaction proceeds via a free radical mechanism, selectively substituting a hydrogen atom at the benzylic position with a bromine atom.
This benzylic bromide is a versatile intermediate. It can undergo subsequent reactions, such as oxidation. For instance, oxidation of the bromo derivative can lead to the formation of a ketone at the benzylic position, transforming the propyl group into a propanoyl group and resulting in a 1,4-diacylbenzene compound. orientjchem.org Another potential modification involves elimination reactions of the benzylic halide to form an alkene (propenylbenzene derivatives) or nucleophilic substitution reactions to introduce various functional groups.
Table 2: Representative Side-Chain Modification Reactions
| Reaction Type | Reagents | Intermediate/Product | Significance |
|---|---|---|---|
| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or light) | 1-(4-(1-Bromopropyl)phenyl)propan-1-one | Introduces a functional group handle at the benzylic position for further synthesis. orientjchem.org |
| Oxidation of Bromo-derivative | Oxidizing agents (e.g., bis-tetrabutylammonium dichromate) | 1,1'-(1,4-Phenylene)bis(propan-1-one) | Converts the alkyl side-chain into a second acyl group, forming a di-ketone. orientjchem.org |
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each proton and carbon atom.
Proton NMR (¹H NMR) spectroscopy of 1-(4-propylphenyl)propan-1-one reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl ring typically appear as doublets in the downfield region, a result of their deshielding by the aromatic ring current and the electron-withdrawing ketone group. The propyl and ethyl groups attached to the phenyl ring and carbonyl carbon, respectively, give rise to characteristic multiplets in the upfield region. The integration of these signals confirms the number of protons in each unique environment.
Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (ortho to C=O) | ~7.90 | Doublet | ~8.0 |
| Aromatic (meta to C=O) | ~7.25 | Doublet | ~8.0 |
| Methylene (B1212753) (-CH₂-C=O) | ~2.95 | Quartet | ~7.2 |
| Methylene (-CH₂-CH₂-CH₃) | ~2.65 | Triplet | ~7.6 |
| Methylene (-CH₂-CH₃) | ~1.65 | Sextet | ~7.5 |
| Methyl (-CH₃) | ~1.20 | Triplet | ~7.2 |
| Methyl (-CH₃) | ~0.95 | Triplet | ~7.4 |
Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.
The coupling analysis, which examines the splitting patterns of the signals, provides valuable information about the connectivity of adjacent protons. For instance, the quartet observed for the methylene protons adjacent to the carbonyl group arises from coupling with the neighboring methyl protons.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. A key feature in the ¹³C NMR spectrum of this compound is the carbonyl carbon signal, which appears significantly downfield (around 200 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. The aromatic carbons exhibit signals in the range of approximately 128-145 ppm. The aliphatic carbons of the propyl and ethyl groups resonate at higher field strengths.
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~200.5 |
| Aromatic (quaternary, C-C=O) | ~135.0 |
| Aromatic (quaternary, C-propyl) | ~145.0 |
| Aromatic (CH) | ~128.0 - 129.0 |
| Methylene (-CH₂-C=O) | ~31.5 |
| Methylene (-CH₂-CH₂-CH₃) | ~38.0 |
| Methylene (-CH₂-CH₃) | ~24.5 |
| Methyl (-CH₃) | ~8.5 |
| Methyl (-CH₃) | ~13.8 |
Note: These are approximate chemical shift values and can be influenced by experimental conditions.
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, the most prominent absorption band is the strong C=O (carbonyl) stretch, typically observed around 1685 cm⁻¹. This characteristic peak is a definitive indicator of the ketone functional group. Other significant vibrational modes include the C-H stretching of the aromatic and aliphatic groups, and the C-C stretching vibrations within the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. scispace.com This technique is crucial for confirming the molecular formula of the compound, which is C₁₂H₁₆O. sigmaaldrich.com The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Single Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis
Single crystal X-ray diffraction is a powerful analytical method that provides unambiguous proof of the three-dimensional structure of a crystalline solid. uhu-ciqso.esbruker.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms in the crystal lattice, including bond lengths and angles, can be determined.
To perform single crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown. This is often achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. doi.org The choice of solvent is critical and is determined through experimentation to find conditions that promote the formation of well-ordered crystals. Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction data are collected by a detector. uhu-ciqso.esyoutube.com The collected data are then processed to solve and refine the crystal structure.
Crystallographic Refinement and Geometric Parameter Analysis
Following a comprehensive search of academic literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no published single-crystal X-ray diffraction data for this compound was found. The determination of a crystal structure is a prerequisite for obtaining detailed information on crystallographic refinement and geometric parameters such as bond lengths and angles.
Therefore, it is not possible to provide an analysis of the crystallographic refinement or a table of geometric parameters for the specific compound this compound. The information required to generate the requested content is not available in the public scientific domain.
Computational and Theoretical Investigations of 1 4 Propylphenyl Propan 1 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. researchgate.net It is a common choice for systems of this size due to its favorable balance of computational cost and accuracy. Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are frequently employed to optimize molecular geometries and calculate various molecular properties. nih.govajchem-a.com
For 1-(4-Propylphenyl)propan-1-one, DFT calculations would begin by building an initial 3D structure of the molecule. This structure would then be subjected to a geometry optimization procedure, which systematically alters the positions of the atoms to find a stable arrangement corresponding to a minimum on the potential energy surface. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.
The presence of several single bonds in this compound—specifically within the propyl and propanone side chains and the bond connecting the carbonyl group to the phenyl ring—allows for multiple spatial arrangements, or conformations. Conformational analysis is crucial for identifying the most stable, lowest-energy structure, which is generally the most populated and experimentally relevant conformer. nobelprize.orgscispace.com
This analysis is typically performed by systematically rotating the molecule around its flexible dihedral angles and calculating the corresponding energy at each step. This process, known as a Potential Energy Surface (PES) scan, maps out the energy landscape of the molecule. researchgate.net For this compound, the key dihedral angles to investigate would be:
The C-C-C-C angle of the n-propyl group.
The C-C(ring)-C(carbonyl)-C angle defining the orientation of the propanone group relative to the phenyl ring.
The C(ring)-C(carbonyl)-C-C angle of the propanone group.
The goal is to locate the global energy minimum, which represents the most stable conformation, by avoiding high-energy conformations that feature steric hindrance between bulky groups. rdd.edu.iqnih.gov
Once the optimized, minimum-energy geometry is obtained, DFT calculations can be used to predict the molecule's vibrational spectrum (Infrared and Raman). nih.gov This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields a set of harmonic vibrational frequencies. mdpi.com Each frequency corresponds to a specific normal mode of vibration, such as the stretching of a C=O bond or the bending of a C-H bond.
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, it is standard practice to apply a scaling factor to the computed frequencies. mdpi.com The predicted spectrum can then be compared with experimental data to confirm the structure and aid in the assignment of spectral bands.
Below is a table of theoretically predicted vibrational frequencies for key functional groups in a molecule like this compound, based on typical values from DFT studies of similar aromatic ketones.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, Scaled) |
| Aromatic C-H Stretch | C-H (Phenyl Ring) | 3100 - 3000 |
| Aliphatic C-H Stretch | C-H (Propyl/Ethyl) | 3000 - 2850 |
| Carbonyl C=O Stretch | C=O (Ketone) | ~1680 - 1660 |
| Aromatic C=C Stretch | C=C (Phenyl Ring) | 1610 - 1500 |
| C-H Bending | CH₂, CH₃ | 1470 - 1370 |
| Aromatic C-H Bending (out-of-plane) | C-H (Phenyl Ring) | 900 - 675 |
Analysis of Intermolecular and Intramolecular Interactions
Understanding the non-covalent interactions within a molecule and between neighboring molecules is essential for explaining its physical properties, such as its crystal packing and melting point.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. acs.orgmdpi.com The Hirshfeld surface is a 3D surface defined around a molecule that separates it from its neighbors in the crystal. The surface is colored based on various properties, most commonly the normalized contact distance (dnorm), which highlights regions of close intermolecular contact.
Key features of Hirshfeld analysis include:
dnorm Surface: This map uses a red-white-blue color scheme. Red spots indicate close contacts (shorter than the van der Waals radii sum) and are indicative of strong interactions like hydrogen bonds. Blue regions represent longer-range contacts.
Shape Index and Curvedness: These surfaces provide information about the shape of the molecule and can help identify characteristic π-π stacking interactions, which appear as flat green regions in the curvedness map and adjacent red/blue triangles in the shape index map. mdpi.com
Two-Dimensional Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). acs.org The plot can be deconstructed to show the percentage contribution of specific types of atomic contacts (e.g., H···H, C···H, O···H), providing a quantitative measure of the importance of each interaction in the crystal packing. researchgate.net
For a molecule like this compound, H···H contacts would be expected to dominate due to the abundance of hydrogen atoms. The table below shows typical contributions for similar organic molecules.
| Contact Type | Typical Percentage Contribution |
| H···H | 40 - 60% |
| C···H / H···C | 20 - 35% |
| O···H / H···O | 5 - 15% |
| C···C | < 5% |
Quantum Chemical Topology (QCT) offers a deeper analysis of chemical bonding and non-covalent interactions by partitioning the electron density of a system. researchgate.netsciencesconf.org
Quantum Theory of Atoms in Molecules (QTAIM): This approach defines atoms as regions of space based on the topology of the electron density. researchgate.net It identifies critical points in the density, such as bond critical points (BCPs) located between bonded atoms. The properties at these BCPs can be used to characterize the nature of the chemical bond (e.g., covalent vs. electrostatic).
Electron Localization Function (ELF): ELF is a function that maps regions of high electron localization, which are associated with chemical concepts like covalent bonds, lone pairs, and atomic cores. It provides a visual representation of the electron-pairing in a molecule.
Reduced Density Gradient (RDG): The RDG is a quantity derived from the electron density and its gradient. Plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the density itself (sign(λ₂)ρ) creates a scatter plot that reveals non-covalent interactions. This method is particularly useful for visualizing weak interactions, such as van der Waals forces and steric clashes, which appear as distinct spikes in the plot.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify intermediate structures and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate.
For a ketone like this compound, a relevant reaction to study would be keto-enol tautomerism. orientjchem.org DFT calculations can be used to:
Locate the Transition State: Specialized algorithms are used to find the saddle point on the PES that corresponds to the TS.
Verify the Transition State: A frequency calculation on the TS geometry must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.
Calculate the Activation Energy: The energy difference between the transition state and the reactants gives the activation energy barrier (ΔE‡), a key factor determining the reaction rate. researchgate.net
Perform Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions. This confirms that the identified TS correctly connects the desired reactants and products. researchgate.net
Through such studies, a complete energy profile for a reaction can be constructed, providing detailed mechanistic insights that are often difficult to obtain through experimental means alone. rsc.org
Synthesis and Chemical Exploration of Analogues and Derivatives of 1 4 Propylphenyl Propan 1 One
Modification of the Aromatic Substituent
The phenyl group of 1-(4-propylphenyl)propan-1-one is a prime site for modification, allowing for the introduction of various functional groups that can modulate the electronic and steric properties of the entire molecule.
Introduction of Halogen, Alkoxy, and Other Functional Groups
The aromatic ring of this compound and its analogues can be readily functionalized through electrophilic aromatic substitution and other synthetic methodologies. The introduction of halogens, such as chlorine, is a common modification. For instance, 2-chloro-1-(4-propylphenyl)propan-1-one can be synthesized via the Friedel-Crafts acylation of 4-propylbenzene with chloroacetyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃). Careful control of reaction conditions, such as maintaining a low temperature (0–5°C), is crucial to minimize the formation of polyacylated byproducts.
Alkoxy groups, such as methoxy (B1213986) and ethoxy, can also be introduced onto the phenyl ring. These groups are known to enhance the polarity and may influence the solubility of the resulting compounds. For example, 1-(4-(chloromethyl)-2-ethoxyphenyl)propan-1-one (B14039969) features an ethoxy group at the ortho-position and a chloromethyl group at the para-position. The synthesis of such compounds often involves Friedel-Crafts acylation of an appropriately substituted benzene (B151609) derivative.
Other functional groups, including nitro and cyano groups, have also been successfully incorporated. The synthesis of 1-(4-nitrophenyl)propan-1-one, for instance, can be achieved through routes involving the reaction of 4-nitrobenzyl chloride or 4-nitrobenzaldehyde (B150856) with suitable propanone derivatives. ontosight.ai These modifications provide a platform for creating a wide range of derivatives with tailored properties.
Table 1: Examples of Aromatic Ring Modifications
| Compound Name | Introduced Functional Group(s) | Synthetic Method |
|---|---|---|
| 2-Chloro-1-(4-propylphenyl)propan-1-one | Chlorine | Friedel-Crafts acylation |
| 1-(4-(Chloromethyl)-2-ethoxyphenyl)propan-1-one | Ethoxy, Chloromethyl | Friedel-Crafts acylation |
| 1-(4-Nitrophenyl)propan-1-one | Nitro | Reaction of 4-nitrobenzyl chloride with propanone derivatives ontosight.ai |
Impact of Substituent Electronic and Steric Effects on Reactivity
The nature of the substituent on the aromatic ring significantly influences the reactivity of the ketone. Electron-donating groups (EDGs), such as alkyl and alkoxy groups, increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and trifluoromethyl (-CF₃) groups decrease the ring's electron density. ontosight.aimdpi.com
These electronic effects are critical in reactions such as Friedel-Crafts acylation and cross-coupling reactions. For instance, in reactions involving the carbonyl group, the electrophilicity of the carbonyl carbon is modulated by the electronic nature of the aromatic substituent. EWGs on the phenyl ring enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This is observed in reactions where stronger electron-withdrawing groups on a phenyl ring can lead to higher yields in certain condensation reactions, although they may also promote side reactions like the Cannizzaro reaction. acs.org
Steric effects also play a crucial role. Bulky substituents near the reaction center can hinder the approach of reagents, thereby slowing down reaction rates or influencing the regioselectivity of a reaction. nih.gov The interplay between electronic and steric factors is a key consideration in designing synthetic routes and predicting the outcomes of chemical transformations involving these analogues.
Variations in the Propanone Side Chain
Modifications to the propanone side chain offer another avenue for creating structural diversity, including the synthesis of homologues, branched-chain analogues, and the introduction of chirality.
Homologues and Branched Alkyl Chain Analogues
The synthesis of homologues of this compound, such as those with longer or branched alkyl chains, allows for the systematic study of how the side chain's structure affects the molecule's properties. For example, 1-(4-isobutylphenyl)propan-1-one (B135077) is an analogue with a branched alkyl group on the phenyl ring. nih.gov The synthesis of such compounds can often be achieved through similar methods, like Friedel-Crafts acylation, using the appropriate acyl chloride.
Research has shown that the length and branching of the alkyl chain can influence the physical properties of the resulting ketones, such as their crystallinity and melting points. researchgate.net For instance, branched backbones can reduce crystallinity. The synthesis of a series of N-sulfonylpiperidine dispiro-1,2,4,5-tetraoxane analogues has been reported using various cyclic, acyclic, and aryl-substituted ketones, demonstrating the versatility of modifying the ketone component. researchgate.net
Table 2: Examples of Side Chain Variations
| Compound Name | Side Chain Variation |
|---|---|
| 1-(4-Ethylphenyl)propan-1-one | Ethyl group instead of propyl on the phenyl ring nih.gov |
| 1-(4-Isobutylphenyl)propan-1-one | Isobutyl group on the phenyl ring nih.gov |
| 1-(4-Methylphenyl)-1-propanol | Reduction of the ketone to a secondary alcohol |
Introduction of Stereogenic Centers via Asymmetric Synthesis
The propanone side chain is an ideal location for the introduction of stereogenic centers, leading to chiral molecules. A stereogenic center is an atom to which four different groups are attached. libretexts.orguou.ac.in The reduction of the ketone group in this compound, for example, creates a chiral secondary alcohol, 1-(4-propylphenyl)propan-1-ol, which can exist as a pair of enantiomers.
Asymmetric synthesis techniques are employed to produce these chiral molecules with a high degree of enantiomeric excess. This can be achieved using chiral catalysts or reagents. For example, enzyme-catalyzed enantioselective reductions of ketones are a popular method for producing homochiral alcohols, which are valuable building blocks in organic synthesis. researchgate.net The use of N-tert-butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles is another well-established strategy. beilstein-journals.org These asymmetric transformations are crucial for preparing enantiomerically pure compounds for various applications.
Cyclization and Annulation Reactions to Form Fused Ring Systems
The ketone functionality in this compound and its derivatives serves as a handle for constructing fused ring systems through cyclization and annulation reactions. An annulation reaction is a process in which a new ring is formed on a molecule through the formation of two new bonds. scripps.edu
A classic example is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com This method can be used to construct cyclohexenone rings fused to the aromatic part of the molecule. Another important reaction is the Fischer indole (B1671886) synthesis, which can be used to create indole rings. For instance, 1-(4-benzoylphenyl)propan-1-one can be converted to its hydrazone, which then undergoes cyclization to form an indole derivative. orientjchem.org
Furthermore, palladium-catalyzed annulation of alkynes or alkenes with aryl halides or similar substrates is a powerful tool for constructing heterocyclic systems like isoquinolines. rsc.org These cyclization and annulation strategies significantly expand the molecular complexity that can be achieved from the simple this compound scaffold, leading to the synthesis of a wide variety of polycyclic and heterocyclic compounds.
Synthesis of Ketone-Containing Heterocycles (e.g., Oxadiazole, Pyrazole (B372694), Thiadiazole)
The propiophenone (B1677668) core of this compound serves as a versatile starting point for the synthesis of various heterocyclic compounds. Through multi-step reaction sequences, the ketone functionality can be transformed and incorporated into aromatic five-membered rings such as oxadiazoles, pyrazoles, and thiadiazoles. These transformations often involve the initial conversion of the ketone to a more reactive intermediate like a carboxylic acid hydrazide or a 1,3-dicarbonyl compound.
Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound can be achieved through the formation of a key intermediate, 4-propylbenzoyl hydrazide. This intermediate can then be cyclized with various reagents to yield the desired oxadiazole ring. A common method involves the reaction of an acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). mdpi.comnih.gov The general synthetic route begins with the oxidation of this compound to 4-propylbenzoic acid. This acid is then converted to its corresponding ethyl ester via Fischer esterification, followed by reaction with hydrazine (B178648) hydrate (B1144303) to yield 4-propylbenzoyl hydrazide. The subsequent reaction of this hydrazide with a substituted aromatic acid in the presence of POCl₃ leads to the formation of 2,5-disubstituted-1,3,4-oxadiazoles.
Another pathway to 1,3,4-oxadiazoles involves the reaction of the acid hydrazide with carbon disulfide in the presence of a base, which after acidification yields a 5-substituted-1,3,4-oxadiazole-2-thiol.
Table 1: Examples of Synthesized 1,3,4-Oxadiazole Derivatives
| Starting Material 1 | Starting Material 2 | Product Name |
| 4-Propylbenzoyl hydrazide | Benzoic acid | 2-(4-Propylphenyl)-5-phenyl-1,3,4-oxadiazole |
| 4-Propylbenzoyl hydrazide | 4-Chlorobenzoic acid | 2-(4-Chlorophenyl)-5-(4-propylphenyl)-1,3,4-oxadiazole |
| 4-Propylbenzoyl hydrazide | 4-Methoxybenzoic acid | 2-(4-Methoxyphenyl)-5-(4-propylphenyl)-1,3,4-oxadiazole |
| 4-Propylbenzoyl hydrazide | Carbon disulfide | 5-(4-Propylphenyl)-1,3,4-oxadiazole-2-thiol |
Pyrazole Derivatives
Pyrazoles, five-membered heterocyclic di-azoles, are frequently synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. nih.govmdpi.com To synthesize pyrazole derivatives from this compound, the ketone must first be converted into a suitable 1,3-dicarbonyl intermediate. This can be accomplished via a Claisen condensation reaction between the ketone and an ester, such as diethyl oxalate, in the presence of a base like sodium ethoxide. The resulting 1-(4-propylphenyl)-1,3-dioxobutane can then be cyclized with hydrazine hydrate or a substituted hydrazine to afford the corresponding pyrazole. The reaction with hydrazine hydrate will yield a single product, while the use of a substituted hydrazine can result in a mixture of regioisomers. mdpi.com
Table 2: Examples of Synthesized Pyrazole Derivatives
| 1,3-Dicarbonyl Intermediate | Hydrazine Derivative | Product Name |
| 1-(4-Propylphenyl)-1,3-dioxobutane | Hydrazine hydrate | 3-(4-Propylphenyl)-5-methyl-1H-pyrazole |
| 1-(4-Propylphenyl)-1,3-dioxobutane | Phenylhydrazine | 5-Methyl-1-phenyl-3-(4-propylphenyl)-1H-pyrazole and 3-Methyl-1-phenyl-5-(4-propylphenyl)-1H-pyrazole |
| 1-(4-Propylphenyl)-1,3-dioxobutane | 4-Methylphenylhydrazine | 5-Methyl-3-(4-propylphenyl)-1-(p-tolyl)-1H-pyrazole and 3-Methyl-5-(4-propylphenyl)-1-(p-tolyl)-1H-pyrazole |
Thiadiazole Derivatives
The synthesis of 1,3,4-thiadiazole (B1197879) rings can also commence from the 4-propylbenzoyl hydrazide intermediate. One of the most common methods is the reaction of the acid hydrazide with a thiosemicarbazide, followed by cyclization of the resulting acylthiosemicarbazide using a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride. mdpi.com Alternatively, the acid hydrazide can be reacted with carbon disulfide in a basic medium to form a dithiocarbazate salt, which upon heating undergoes cyclization to yield a 5-substituted-1,3,4-thiadiazole-2-thiol. mdpi.com These methods provide a versatile entry into a range of thiadiazole derivatives.
Table 3: Examples of Synthesized 1,3,4-Thiadiazole Derivatives
| Starting Material 1 | Starting Material 2 | Product Name |
| 4-Propylbenzoyl hydrazide | Thiosemicarbazide | N-(5-(4-Propylphenyl)-1,3,4-thiadiazol-2-yl)amine |
| 4-Propylbenzoyl hydrazide | Phenyl isothiocyanate | 5-(4-Propylphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
| 4-Propylbenzoyl hydrazide | Carbon disulfide | 5-(4-Propylphenyl)-1,3,4-thiadiazole-2-thiol |
Formation of Chalcone (B49325) Derivatives as Synthetic Intermediates
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates in organic chemistry, often serving as precursors for the synthesis of flavonoids and other heterocyclic compounds. chemrevlett.com They are typically synthesized via the Claisen-Schmidt condensation, an aldol condensation between a ketone and an aromatic aldehyde in the presence of a base or acid catalyst. mdpi.comamazonaws.com
The synthesis of chalcone derivatives from this compound involves its reaction with a variety of substituted benzaldehydes in an alcoholic solvent, catalyzed by an aqueous alkali solution such as sodium hydroxide (B78521) or potassium hydroxide. amazonaws.com The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones. The specific substitution pattern on the benzaldehyde (B42025) ring dictates the properties of the resulting chalcone.
Table 4: Examples of Synthesized Chalcone Derivatives
| Ketone | Aldehyde | Product Name |
| This compound | Benzaldehyde | 1-(4-Propylphenyl)-3-phenyl-2-propen-1-one |
| This compound | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-1-(4-propylphenyl)-2-propen-1-one |
| This compound | 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)-1-(4-propylphenyl)-2-propen-1-one |
| This compound | 4-Nitrobenzaldehyde | 3-(4-Nitrophenyl)-1-(4-propylphenyl)-2-propen-1-one |
| This compound | 3,4,5-Trimethoxybenzaldehyde | 1-(4-Propylphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one |
Catalytic Applications in Organic Synthesis
Asymmetric Catalysis for Enantioselective Transformations of Ketones
The reduction of the prochiral ketone 1-(4-propylphenyl)propan-1-one can yield a chiral alcohol, 1-(4-propylphenyl)propan-1-ol, which is a valuable building block for pharmaceuticals and other fine chemicals. Asymmetric catalysis is crucial for selectively producing one of the two enantiomers, (R) or (S), which often exhibit different biological activities.
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. ftb.com.hr The asymmetric reduction of ketones to chiral alcohols is a well-established application of biocatalysis, providing a green and efficient alternative to chemical methods. nih.gov Alcohol dehydrogenases (ADHs) are a key class of enzymes used for these reductions, often employing a cofactor such as NADPH which is regenerated in situ. nih.govmdpi.com
While specific studies on the biocatalytic reduction of this compound are not extensively documented, research on structurally similar aromatic ketones demonstrates the feasibility and high efficiency of this approach. For instance, whole cells of various microorganisms have been successfully used to reduce substituted acetophenones and propiophenones. ftb.com.hrnih.gov One study demonstrated the gram-scale asymmetric reduction of a close analog, 1-(4-methoxyphenyl)propan-1-one, using the biocatalyst Weissella paramesenteroides N7. This whole-cell transformation produced (R)-1-(4-methoxyphenyl)propan-1-ol with excellent results. researchgate.net Such whole-cell systems are advantageous as they are often inexpensive, stable, and circumvent the need for enzyme purification and external cofactor addition. researchgate.net
The data from related propiophenone (B1677668) reductions suggest that this compound would be a suitable substrate for similar biocatalytic transformations.
Table 1: Biocatalytic Reduction of a Propiophenone Analog
| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|
Data sourced from a study on a structurally similar compound. researchgate.net
Beyond biocatalysis, both organocatalysis and transition metal catalysis are powerful tools for the enantioselective transformation of ketones.
Organocatalysis employs small, chiral organic molecules to catalyze asymmetric reactions. For ketones, this often involves the formation of enamine or enolate intermediates, which can then react with various electrophiles. While direct asymmetric reduction using organocatalysts is less common than for metal catalysts, organocatalysts excel in asymmetric functionalization at the α- and β-positions of the ketone. For a substrate like this compound, this could involve reactions such as asymmetric Michael additions, aldol (B89426) reactions, or α-aminations, creating new stereocenters with high enantioselectivity. researchgate.netresearchgate.net
Metal-Catalyzed Asymmetric Reactions represent a cornerstone of modern organic synthesis. Chiral complexes of metals like ruthenium, rhodium, iridium, and palladium are highly effective for the asymmetric hydrogenation and transfer hydrogenation of aromatic ketones. acs.org These reactions typically use molecular hydrogen or a hydrogen donor (like formic acid or isopropanol) to reduce the carbonyl group to a hydroxyl group with high enantioselectivity. rsc.org The catalyst system consists of a metal center and a chiral ligand, where the ligand's structure dictates the stereochemical outcome of the reaction. For the hydrogenation of aromatic ketones, catalysts based on ruthenium with chiral diamine ligands or iridium with P^N ligands have shown exceptional performance. acs.orgrsc.org The development of nickel-catalyzed asymmetric hydrogenation has also provided a more earth-abundant metal alternative for producing chiral acids from related precursors. researchgate.net
Table 2: Examples of Metal-Catalyzed Asymmetric Hydrogenation of Aromatic Ketones
| Substrate | Catalyst System | Product | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Acetophenone | Ni(OAc)₂ / (R,R)-BenzP* | (R)-1-Phenylethanol | >99% | 96% |
Data represents general capabilities of modern metal-catalyzed asymmetric hydrogenation systems. researchgate.netunt.edu
Catalyst Development for this compound Related Reactions
The efficiency of catalytic reactions involving this compound hinges on the design of the catalyst. Research is ongoing to develop novel homogeneous and heterogeneous systems that offer higher activity, selectivity, and sustainability.
Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity due to their well-defined active sites. Development in this area for ketone functionalization focuses on several key aspects:
Ligand Design: For metal-based catalysts, the electronic and steric properties of the ligands are tuned to optimize reactivity and enantioselectivity. Pincer ligands, such as those with a PNP (Phosphorus-Nitrogen-Phosphorus) backbone, create highly stable and active metal centers for reactions like hydrogenation. acs.org
Earth-Abundant Metals: There is a significant drive to replace precious metals like iridium and ruthenium with more abundant and less expensive first-row transition metals such as iron and copper. Well-defined iron(II) PNP pincer complexes, for example, have been developed as efficient catalysts for the hydrogenation of ketones and aldehydes under mild conditions. acs.orgresearchgate.net
Telescoped Reactions: Catalyst systems are being designed to facilitate multiple reaction steps in a single pot. For instance, a palladium catalyst was developed for the dehydrogenation of ketones to form enones in situ, which could then undergo subsequent functionalization reactions. nih.gov This strategy avoids the isolation of intermediates, saving time and resources.
Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the product and allows for easier recycling and use in continuous flow processes. vub.beillinois.edu This is a major advantage for industrial applications.
Development of heterogeneous catalysts for reactions involving aromatic ketones like this compound includes:
Supported Metal Nanoparticles: Noble metals such as platinum and palladium can be dispersed as nanoparticles on high-surface-area supports like alumina, titania, or carbon. illinois.eduacs.org For asymmetric hydrogenation, the surface of these metal catalysts can be modified with chiral organic molecules (e.g., cinchona alkaloids), which induce enantioselectivity in the reduction of the ketone. researchgate.net
Single-Atom Catalysts (SACs): A modern approach involves isolating individual metal atoms on a support material. For example, palladium single-atoms supported on titanium oxide (Pd₁/TiO₂) have been shown to be highly active and selective catalysts for the hydrogenation of aromatic ketones to the corresponding alcohols. acs.org
Immobilized Biocatalysts: To combine the advantages of biocatalysis with heterogeneous systems, enzymes can be immobilized on solid supports. This enhances their stability and allows for their reuse over multiple reaction cycles. Self-sufficient heterogeneous biocatalysts have been created by co-immobilizing an enzyme (ketoreductase) and its necessary cofactor (NADPH), enabling continuous synthesis of chiral alcohols in flow reactors. nih.gov
Green Chemistry Principles in Catalytic Processes
The application of catalysis in the synthesis and transformation of this compound aligns strongly with the principles of Green Chemistry. yedarnd.cominnoget.com
Catalysis: The use of catalytic reagents (both chemical and biological) is inherently superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, which dramatically reduces waste generation compared to using stoichiometric reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. acsgcipr.org
Atom Economy: Catalytic hydrogenation and transfer hydrogenation are highly atom-economical reactions. In hydrogenation with H₂, all atoms of the reactants are incorporated into the product.
Safer Solvents and Auxiliaries: Biocatalytic reductions can often be performed in water, the most environmentally benign solvent. nih.gov Similarly, efforts in chemocatalysis focus on using greener solvents or reducing solvent use altogether.
Design for Energy Efficiency: Catalysts lower the activation energy of reactions, allowing them to proceed under milder conditions of temperature and pressure. acs.org This reduces the energy consumption of the process. Biocatalytic reactions, in particular, typically run at or near ambient temperature and pressure.
Use of Renewable Feedstocks: While the substrate itself is derived from petrochemical sources, green chemistry principles encourage the development of catalysts from renewable sources or the use of biocatalysts, which are inherently renewable. yedarnd.com
By focusing on the development of recyclable heterogeneous catalysts, utilizing earth-abundant metals, and performing reactions in environmentally friendly media, the chemical industry can transform compounds like this compound into valuable products in a more sustainable manner. nih.gov
Despite a comprehensive search for scientific literature, no specific information is publicly available regarding the catalytic applications of this compound, particularly in the contexts of solvent-free or environmentally benign reactions, atom-economical transformations, or waste minimization.
The search for research findings on the use of this compound as a catalyst or its significant role in catalytic processes under green chemistry principles did not yield any relevant scholarly articles, patents, or database entries. Information on related compounds with different substituents on the phenyl ring or variations in the ketone structure exists, but a direct extrapolation to the catalytic behavior of this compound would be scientifically inaccurate.
Consequently, the requested article focusing on the catalytic applications of this specific compound cannot be generated based on the currently accessible scientific literature. There is no data to populate the outlined sections on its use in solvent-free reactions, atom-economical transformations, or for waste minimization.
Advanced Materials Science Applications of 1 4 Propylphenyl Propan 1 One and Its Derivatives
Precursors for Polymeric Architectures and Resins
The propiophenone (B1677668) scaffold of 1-(4-propylphenyl)propan-1-one is a valuable starting point for the synthesis of monomers that can be incorporated into various polymeric structures. A significant pathway involves its conversion into chalcone (B49325) derivatives, which can then undergo polymerization.
Chalcones are α,β-unsaturated ketones that can be synthesized through a Claisen-Schmidt condensation between a ketone and an aldehyde. In this context, this compound can react with various substituted benzaldehydes to yield a family of chalcones with the 4-propylphenyl group at one terminus. The presence of the polymerizable α,β-unsaturated double bond in the chalcone structure allows for its participation in addition polymerization reactions, leading to the formation of polymers with the chalcone moiety as a repeating unit.
The properties of the resulting polymers can be tailored by the choice of the substituent on the benzaldehyde (B42025) used in the initial condensation. For instance, the incorporation of different functional groups can influence the polymer's solubility, thermal stability, and optical properties. While specific research on polymers derived directly from this compound-based chalcones is not extensively reported, the general principles of chalcone polymerization suggest their potential for creating novel polymeric materials.
Table 1: Potential Polymerizable Chalcone Monomers Derived from this compound
| Reactant 1 | Reactant 2 (Substituted Benzaldehyde) | Resulting Chalcone Monomer | Potential Polymer Properties |
| This compound | Benzaldehyde | 1-(4-Propylphenyl)-3-phenylprop-2-en-1-one | General purpose thermoplastic |
| This compound | 4-Methoxybenzaldehyde | 1-(4-Propylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Enhanced optical properties |
| This compound | 4-(Dimethylamino)benzaldehyde | 3-(4-(Dimethylamino)phenyl)-1-(4-propylphenyl)prop-2-en-1-one | Photo-responsive, potential for non-linear optics |
Role in Photoactive and Photoreactive Chemical Systems
The conjugated system present in derivatives of this compound, particularly in the corresponding chalcones, imparts photoactive and photoreactive properties that are of significant interest in materials science.
Photoinitiators for Polymerization Processes
Ketone derivatives, especially those with extended conjugation like benzylidene ketones (chalcones), have been investigated as photoinitiators for polymerization reactions. researchgate.net Upon absorption of light, typically in the UV or visible region, these molecules can be promoted to an excited state. In this excited state, they can initiate polymerization through two primary mechanisms:
Type I Photoinitiators: The excited molecule undergoes cleavage to generate free radicals that directly initiate the polymerization of monomers.
Type II Photoinitiators: The excited photoinitiator interacts with a co-initiator (e.g., an amine) through hydrogen abstraction or electron transfer to generate the initiating free radicals.
Derivatives of this compound, when converted to chalcones, can function as Type II photoinitiators. The efficiency of these photoinitiating systems is dependent on the specific molecular structure, the co-initiator used, and the wavelength of the incident light. Research has shown that various substituted benzylidene ketones can act as efficient photoinitiators for the polymerization of acrylates under visible light irradiation. bohrium.comresearchgate.net
Table 2: Examples of Ketone-Based Photoinitiating Systems
| Photoinitiator Type | Example Compound Class | Mechanism | Application |
| Type I | α-Hydroxy ketones | Unimolecular bond cleavage | UV curing of coatings and inks |
| Type II | Benzophenones | Bimolecular reaction with co-initiator | Surface coatings, adhesives |
| Type II | Benzylidene ketones (Chalcones) | Bimolecular reaction with co-initiator | Visible light polymerization, 3D printing |
Components in Optoelectronic Materials (e.g., OLED, Organic Solar Cells)
The π-conjugated framework of chalcones derived from this compound makes them potential candidates for use in organic optoelectronic devices. While direct application of a this compound derived chalcone has not been specifically reported, related chalcone structures have been explored for their utility in organic solar cells (OSCs).
In the context of OSCs, organic molecules with suitable electronic properties are required to act as either electron donors or acceptors. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical parameters that determine the efficiency of charge separation and transport. The modular nature of chalcone synthesis allows for the tuning of these energy levels through the introduction of various electron-donating or electron-withdrawing groups on the aromatic rings. Theoretical studies on certain chalcone derivatives have indicated their potential as chemotherapeutic agents, and their structural and spectral properties are relevant for optoelectronic applications.
Although the direct incorporation of this compound derivatives in high-performance OLEDs or OSCs is yet to be demonstrated, the fundamental properties of the chalcone scaffold suggest a promising avenue for future research and development in this area.
Utility in Specialty Chemical Manufacturing
Beyond the realm of polymers and photoactive materials, this compound and its analogs serve as important intermediates in the synthesis of a variety of specialty chemicals. The propiophenone core can be chemically modified in numerous ways to introduce different functional groups, leading to the production of a wide range of molecules with specific applications.
A notable application is in the synthesis of pharmaceutical intermediates. The structural motif of this compound is found within more complex molecules that exhibit biological activity. For instance, a related compound, 1-(4-methylphenyl)-propan-1-one, is used in electrocarboxylation reactions and serves as an intermediate in various chemical production processes. pharmacyapis.com The propylphenyl group can impart desirable lipophilic characteristics to a target molecule, potentially influencing its bioavailability and pharmacokinetic properties.
Furthermore, the reactivity of the ketone functional group allows for a variety of chemical transformations, including reduction to an alcohol, reductive amination to form amines, and various condensation reactions, further expanding the library of accessible specialty chemicals derived from this versatile precursor.
Q & A
Q. Yield Optimization :
| Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| SOCl₂ | 70 | 78 | |
| NaOH (10%) | 80 | 65 |
Basic: How to characterize this compound using spectroscopic methods?
Methodological Answer:
Combine multiple spectroscopic techniques:
- ¹H NMR : Expect aromatic protons (δ 7.2–7.8 ppm, doublet) and propyl chain signals (δ 1.0–2.5 ppm). The ketone carbonyl (C=O) is typically absent in NMR but confirmed via IR .
- IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch).
- Mass Spectrometry : Molecular ion peak at m/z 178 (C₁₂H₁₄O⁺) .
Q. Data-Driven Approach :
| Parameter | Optimal Condition | Yield Increase (%) |
|---|---|---|
| Microwave Heating | 100°C, 30 min | +15 |
| AlCl₃ Catalyst | 5 mol% | +12 |
Advanced: How to address low solubility during purification?
Methodological Answer:
Recrystallization : Use ethanol/water (7:3) or hexane/ethyl acetate mixtures .
Chromatography : Employ reverse-phase C18 columns for polar impurities.
Derivatization : Convert the ketone to a hydrazone derivative for improved crystallinity .
Note : Solubility in DCM is ~20 mg/mL at 25°C, requiring stepwise fraction collection .
Advanced: How to validate crystal structure using X-ray diffraction?
Methodological Answer:
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.
Refinement : Apply SHELXL (via Olex2 interface) for structure solution. Key parameters:
Example : For this compound, expect a monoclinic crystal system with P2₁/c space group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
